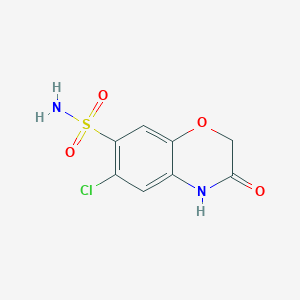

6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide

Vue d'ensemble

Description

“6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide” is a chemical compound with the linear formula C7H4Cl2N2O5S2 . It is a type of heterocyclic compound, specifically a quinazoline derivative . Quinazolines are known for their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C7H4Cl2N2O5S2 . The compound has a molecular weight of 241.63 g/mol . Its exact mass and monoisotopic mass are 241.0141854 g/mol . The compound has one hydrogen bond donor count and four hydrogen bond acceptor counts .Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.63 g/mol . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are 241.0141854 g/mol . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique

Catalytic Applications

- Homogeneous Catalysis in Synthesis : A study by Khazaei et al. (2015) describes the use of a similar compound, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), as an efficient catalyst for synthesizing various pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water. This method offers advantages like mild reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei et al., 2015).

Antibacterial Activity

- Synthesis and Antibacterial Evaluation : Kadian et al. (2012) synthesized derivatives of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine and evaluated their antibacterial activity against various strains, including E. coli and Staphylococcus aureus. Some derivatives exhibited promising antibacterial activity (Kadian et al., 2012).

Polymer Science

- Polymer Synthesis for Fuel Cells : Yao et al. (2014) developed a novel sulfonic acid-containing benzoxazine monomer, which showed high proton conductivity and low methanol permeability, making it suitable for proton exchange membranes in direct methanol fuel cells (Yao et al., 2014).

Antiproliferative Activity

- Antiproliferative Evaluation in Cancer Research : Pawar et al. (2017) synthesized sulfonamide derivatives of 3,4-dihydro-2H-benzoxazine and evaluated their antiproliferative activity against various cancer cell lines, finding some compounds exhibiting significant inhibition (Pawar et al., 2017).

Synthesis Methodologies

- Efficient Synthesis Techniques : Albanese et al. (2003) presented a straightforward synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines under solid−liquid phase transfer catalysis conditions, yielding excellent overall yields and showcasing a feasible method for non-racemic benzoxazines synthesis (Albanese et al., 2003).

Mécanisme D'action

Mode of Action

The exact mode of action of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide is currently unknown. It’s worth noting that similar compounds have been found to inhibit human topoisomerase i , a crucial enzyme involved in DNA replication and transcription. The compound may interact with its targets, leading to changes in their function or activity.

Analyse Biochimique

Biochemical Properties

6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as human topoisomerase I, which is crucial for DNA replication and transcription . The interaction between this compound and topoisomerase I involves binding to the enzyme’s active site, thereby preventing it from performing its normal function. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and proteins. For example, the binding of this compound to topoisomerase I inhibits the enzyme’s activity, leading to disruptions in DNA replication and transcription . Additionally, this compound may modulate the activity of other enzymes and proteins involved in cell signaling pathways, thereby influencing various cellular functions. Changes in gene expression may also occur as a result of these interactions, further contributing to the compound’s overall effects.

Propriétés

IUPAC Name |

6-chloro-3-oxo-4H-1,4-benzoxazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4S/c9-4-1-5-6(15-3-8(12)11-5)2-7(4)16(10,13)14/h1-2H,3H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPCKHKZXOTJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421948.png)

![6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1421960.png)

![ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B1421962.png)